6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine
Overview
Description
6-(methylsulfonyl)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds containing benzothiazolylamino have been synthesized and evaluated as pesticidal agents . These compounds have shown favorable insecticidal potentials, particularly towards oriental armyworm and diamondback moth .
Mode of Action
It’s known that similar compounds can activate the release of calcium ions in insect central neurons at higher concentrations . This suggests that the compound may interact with its targets by modulating ion channels, leading to changes in neuronal activity.
Result of Action
Similar compounds have shown to possess insecticidal potentials . They have been found to be lethal to certain insects, suggesting that they may cause disruptions in normal physiological processes in these organisms.
Properties
IUPAC Name |
6-methylsulfonyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-22(18,19)11-2-3-12-13(10-11)21-14(16-12)15-4-5-17-6-8-20-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRNYLLBPKJMCJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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